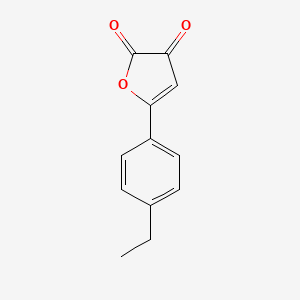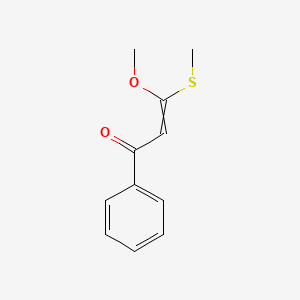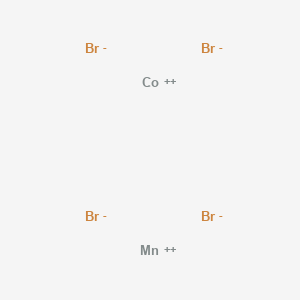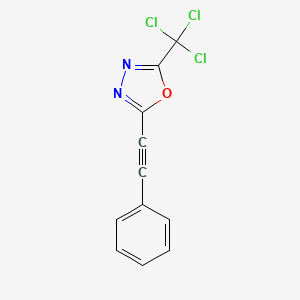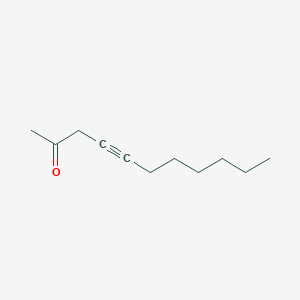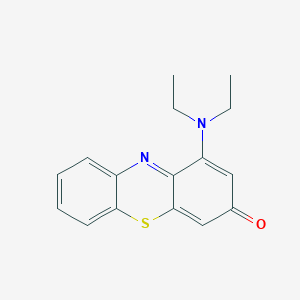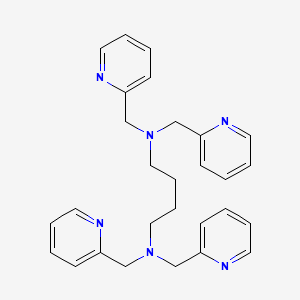
1,4-Butanediamine, N,N,N',N'-tetrakis(2-pyridinylmethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Butanediamine, N,N,N’,N’-tetrakis(2-pyridinylmethyl)- is a complex organic compound known for its versatile applications in various fields of science and industry. This compound is characterized by the presence of pyridine rings attached to a butanediamine backbone, which imparts unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Butanediamine, N,N,N’,N’-tetrakis(2-pyridinylmethyl)- typically involves the reaction of 1,4-butanediamine with pyridine-2-carbaldehyde under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired production volume, cost considerations, and the specific application for which the compound is intended.
化学反応の分析
Types of Reactions
1,4-Butanediamine, N,N,N’,N’-tetrakis(2-pyridinylmethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The pyridine rings can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various electrophiles or nucleophiles; conditions depend on the specific substituent being introduced.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce secondary amines.
科学的研究の応用
1,4-Butanediamine, N,N,N’,N’-tetrakis(2-pyridinylmethyl)- has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metal ions.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly as a chelating agent.
Industry: Utilized in the production of polymers, resins, and other advanced materials.
作用機序
The mechanism by which 1,4-Butanediamine, N,N,N’,N’-tetrakis(2-pyridinylmethyl)- exerts its effects involves its ability to chelate metal ions. The pyridine rings coordinate with metal ions, forming stable complexes. This chelation can influence various biochemical pathways and molecular targets, making the compound useful in both research and industrial applications.
類似化合物との比較
Similar Compounds
1,4-Butanediamine, N,N,N’,N’-tetramethyl-: Similar structure but with methyl groups instead of pyridine rings.
N,N,N’,N’-Tetraethyl-1,4-butanediamine: Contains ethyl groups instead of pyridine rings.
N,N,N’,N’-Tetrakis(3-aminopropyl)-1,4-butanediamine: Features aminopropyl groups instead of pyridine rings.
Uniqueness
1,4-Butanediamine, N,N,N’,N’-tetrakis(2-pyridinylmethyl)- is unique due to the presence of pyridine rings, which enhance its ability to form stable complexes with metal ions. This property distinguishes it from other similar compounds and broadens its range of applications in various fields.
特性
CAS番号 |
162339-92-6 |
|---|---|
分子式 |
C28H32N6 |
分子量 |
452.6 g/mol |
IUPAC名 |
N,N,N',N'-tetrakis(pyridin-2-ylmethyl)butane-1,4-diamine |
InChI |
InChI=1S/C28H32N6/c1-5-15-29-25(11-1)21-33(22-26-12-2-6-16-30-26)19-9-10-20-34(23-27-13-3-7-17-31-27)24-28-14-4-8-18-32-28/h1-8,11-18H,9-10,19-24H2 |
InChIキー |
KEYPBTYSYNXWMX-UHFFFAOYSA-N |
正規SMILES |
C1=CC=NC(=C1)CN(CCCCN(CC2=CC=CC=N2)CC3=CC=CC=N3)CC4=CC=CC=N4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2R,3R)-3-methoxy-2-methyl-3-[(2S)-pyrrolidin-2-yl]propanoic acid](/img/structure/B14282187.png)

![2-Fluoro-4'-[2-(4-methylphenyl)ethyl]-4-propyl-1,1'-biphenyl](/img/structure/B14282201.png)
